2-Bromo-1-heptene

Cross-coupling C–C bond formation Vinyl halide reactivity

2-Bromo-1-heptene (CAS 3252-91-3) is a C7 vinyl bromide featuring a terminal alkene with bromine substitution at the 2-position, yielding the distinct 2-bromohept-1-ene architecture. With a molecular formula of C7H13Br, a molecular weight of 177.08 g/mol, and a predicted density of approximately 1.163 g/cm³, this compound is commercially available at purities of 95–97%.

Molecular Formula C7H13B
Molecular Weight 177.08 g/mol
CAS No. 3252-91-3
Cat. No. B1279110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-heptene
CAS3252-91-3
Molecular FormulaC7H13B
Molecular Weight177.08 g/mol
Structural Identifiers
SMILESCCCCCC(=C)Br
InChIInChI=1S/C7H13Br/c1-3-4-5-6-7(2)8/h2-6H2,1H3
InChIKeyLMLBDZMUDSZLFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-heptene (CAS 3252-91-3): A Defined Vinyl Bromide Building Block


2-Bromo-1-heptene (CAS 3252-91-3) is a C7 vinyl bromide featuring a terminal alkene with bromine substitution at the 2-position, yielding the distinct 2-bromohept-1-ene architecture . With a molecular formula of C7H13Br, a molecular weight of 177.08 g/mol, and a predicted density of approximately 1.163 g/cm³, this compound is commercially available at purities of 95–97% . It serves as a versatile synthetic intermediate across pharmaceutical, agrochemical, and fragrance chemistry, with its primary value deriving from the unique reactivity conferred by the vinyl bromide moiety in transition-metal-catalyzed cross-coupling reactions .

Why 2-Bromo-1-heptene Cannot Be Replaced by 1-Bromoheptane or Other Heptyl Halides


Casual substitution of 2-bromo-1-heptene with a saturated alkyl bromide such as 1-bromoheptane (CAS 629-04-9) is chemically invalid when the target transformation exploits the vinyl C–Br bond for sp²–sp² or sp²–sp carbon–carbon bond formation. The vinyl bromide motif in 2-bromo-1-heptene is a competent electrophilic partner in palladium-catalyzed Suzuki-Miyaura and Heck cross-couplings that alkyl halides cannot undergo, a distinction rooted in the hybridization-dependent reactivity of the C–Br bond [1][2]. Furthermore, the terminal alkene geometry directs regiochemical outcomes in addition and elimination pathways that are fundamentally inaccessible to saturated analogs, meaning that procurement decisions based solely on carbon chain length or halogen type will lead to failed synthetic sequences [3].

Quantitative Differentiation of 2-Bromo-1-heptene Versus Its Closest Analogs


Structural Reactivity Gate: Vinyl Bromide Enables Pd-Catalyzed Cross-Coupling Inaccessible to Alkyl Bromides

2-Bromo-1-heptene contains an sp²-hybridized vinyl bromide, which undergoes oxidative addition to Pd(0) catalysts, a prerequisite for Suzuki-Miyaura and Heck couplings. In contrast, 1-bromoheptane (CAS 629-04-9) contains an sp³-hybridized alkyl bromide that is fundamentally unreactive under standard Pd-catalyzed cross-coupling conditions due to the reluctance of alkyl halides to undergo oxidative addition and their susceptibility to β-hydride elimination [1][2]. This binary reactivity difference renders 2-bromo-1-heptene an irreplaceable building block when the synthetic plan requires transition-metal-mediated vinyl coupling.

Cross-coupling C–C bond formation Vinyl halide reactivity

Boiling Point Separation Advantage: 2-Bromo-1-heptene Distills at 161.3 °C vs. 1-Bromoheptane at 180 °C

The predicted boiling point of 2-bromo-1-heptene is 161.3 °C at 760 mmHg . In contrast, the saturated analog 1-bromoheptane (CAS 629-04-9) boils at 180 °C at atmospheric pressure . This 18.7 °C difference in boiling points translates to separation from unreacted 1-bromoheptane or related alkyl bromide contaminants during fractional distillation, enabling higher purity isolation with reduced energy input.

Purification Distillation Boiling point

Density Differential for Liquid-Phase Separation: 1.163 g/cm³ vs. 1.14 g/cm³ for 1-Bromoheptane

The predicted density of 2-bromo-1-heptene is 1.163 g/cm³ [1][2], whereas 1-bromoheptane has an experimental density of 1.14 g/mL at 25 °C . This ~2% higher density for the vinyl bromide can influence phase behavior in aqueous-organic biphasic workup procedures and in continuous-flow liquid-liquid separators, where density differences drive separation efficiency.

Liquid-liquid extraction Phase separation Physical property

Regiochemical Fidelity in Hydrobromination: Selective Formation of 2-Bromo-1-heptene from 1-Heptyne

The synthesis of 2-bromo-1-alkenes via hydrobromination of 1-alkynes proceeds with high regioselectivity when using tetraethylammonium hydrogen dibromide or similar reagent systems [1][2]. For 1-heptyne, this route delivers 2-bromo-1-heptene as the predominant regioisomer, whereas alternative bromination methods targeting 2-heptene give isomeric mixtures (1-bromo-2-heptene, (E)- and (Z)-) that require chromatographic separation [3]. This regioselectivity advantage reduces purification burden and increases isolated yield.

Regioselectivity Hydrobromination Synthetic efficiency

Patent-Recognized Utility: 2-Bromo-1-heptene in Proprietary Pharmaceutical and Agrochemical Synthesis

2-Bromo-1-heptene and closely related 2-bromo-1-alkenes appear as key intermediates in patent literature, including French patent FR 2214156/A/ and related filings covering pharmaceutical and agrochemical compositions [1]. In contrast, saturated analogs such as 1-bromoheptane are predominantly referenced as generic alkylating agents rather than as intermediates in proprietary, composition-of-matter patent claims. This patent footprint signals that 2-bromo-1-heptene enables molecular architectures with intellectual property relevance.

Patented intermediate Pharmaceutical synthesis Agrochemical

Vinyl Bromide Reactivity in Heck Coupling: Broad Substrate Scope with Functionalized Alkenes

α- and β-substituted vinyl bromides, including 2-bromo-1-alkenes, undergo Heck reactions with functionalized alkenes (acrylates, enones, styrenes, vinyl sulfones) and non-functionalized alkenes (e.g., dec-1-ene) to yield E- or E,E-1,3-dienes in good yields and high stereoselectivity [1][2]. Alkyl bromides such as 1-bromoheptane do not participate in Heck coupling due to the absence of an sp²-hybridized carbon–halogen bond, rendering them inert under these conditions.

Heck reaction Diene synthesis Vinyl halide

High-Value Application Scenarios for 2-Bromo-1-heptene in Research and Industrial Procurement


Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for sp²–sp² Bond Construction

2-Bromo-1-heptene serves as the vinyl bromide electrophile in Suzuki-Miyaura couplings with aryl or vinyl boronic acids, enabling the construction of styrenyl or dienyl products with defined alkene geometry. This reactivity is inaccessible to 1-bromoheptane and other alkyl halides [1]. The vinyl bromide undergoes clean oxidative addition to Pd(0), transmetallation with the boronate partner, and reductive elimination to deliver coupled products. This application scenario is directly supported by the binary reactivity gate evidence in Section 3, Evidence Item 1.

Heck Coupling for Stereoselective 1,3-Diene Synthesis

When the synthetic target contains a conjugated diene motif, 2-bromo-1-heptene can be employed as the vinyl halide partner in intermolecular Heck couplings with acrylates, styrenes, or unactivated alkenes, yielding E- or E,E-1,3-dienes with high stereoselectivity [2]. This is supported by the class-level Heck reactivity evidence in Section 3, Evidence Item 6.

Multi-Step Pharmaceutical Intermediate Synthesis with IP Relevance

For medicinal chemistry programs or process chemistry groups developing patent-protected synthetic routes, 2-bromo-1-heptene provides a demonstrated entry point into proprietary chemical space, as evidenced by its appearance in pharmaceutical and agrochemical patent families [3]. The regioisomeric purity advantage (Section 3, Evidence Item 4) further supports its selection where batch-to-batch consistency is required for regulatory filings.

Scalable Distillation-Based Purification Workflows

The boiling point differential of 18.7 °C relative to 1-bromoheptane (Section 3, Evidence Item 2) enables straightforward fractional distillation for purity upgrade at scale, reducing reliance on chromatographic separation. The density differential (Section 3, Evidence Item 3) further facilitates biphasic workup and liquid-liquid separation in continuous-flow processing setups.

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